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molecular formula C6H14ClNO B2895686 5-Methyl-1,4-oxazepane hydrochloride CAS No. 1246455-95-7

5-Methyl-1,4-oxazepane hydrochloride

Cat. No. B2895686
M. Wt: 151.63
InChI Key: WYSIGZNUVPDDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108957B2

Procedure details

To a solution of 4-benzyl-5-methyl-[1,4]oxazepane (0.30 g, 1.4 mmol) in 1,2-dichloroethane (3 mL) was added chloroethyl chloroformate (0.56 mL, 7 mmol) at room temperature. The mixture was refluxed for 10 hours and concentrated. The resulting residue was dissolved in methanol (5 mL) and the solution was refluxed for one hour. After concentration, the residual material was triturated, washed with ethyl acetate and collected by filtration to afford 5-methyl-[1,4]oxazepane hydrochloride (0.16 g, 1.1 mmol, 76%) as a white solid.
Name
4-benzyl-5-methyl-[1,4]oxazepane
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:14]([CH3:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)C1C=CC=CC=1.[Cl:16]C(OCCCl)=O>ClCCCl>[ClH:16].[CH3:15][CH:14]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9][NH:8]1 |f:3.4|

Inputs

Step One
Name
4-benzyl-5-methyl-[1,4]oxazepane
Quantity
0.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCOCCC1C
Name
Quantity
0.56 mL
Type
reactant
Smiles
ClC(=O)OCCCl
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 10 hours
Duration
10 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in methanol (5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residual material was triturated
WASH
Type
WASH
Details
washed with ethyl acetate
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1NCCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.1 mmol
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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